Mercuric dimethyldithiocarbamate

Description

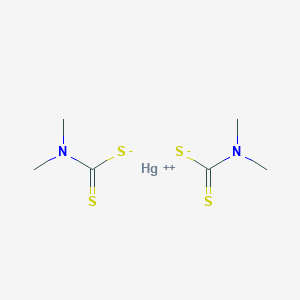

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15415-64-2 |

|---|---|

Molecular Formula |

C6H12HgN2S4 |

Molecular Weight |

441 g/mol |

IUPAC Name |

N,N-dimethylcarbamodithioate;mercury(2+) |

InChI |

InChI=1S/2C3H7NS2.Hg/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

RQSAPEZNDXPFTN-UHFFFAOYSA-L |

SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |

Isomeric SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |

Canonical SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |

Other CAS No. |

15415-64-2 |

Synonyms |

Mercuric dimethyl dithiocarbamate |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of Mercuric Dimethyldithiocarbamate Complexes

Advanced Synthetic Routes to Dimethyldithiocarbamate (B2753861) Ligands

The formation of the dimethyldithiocarbamate ligand is the foundational step for the synthesis of its mercury complexes. The methodologies employed are designed to ensure high purity and yield, which are critical for the subsequent complexation reactions.

Controlled Reaction Parameters in Ligand Synthesis

The synthesis of dithiocarbamate (B8719985) ligands, including dimethyldithiocarbamate, is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov The control of reaction parameters is crucial to guide the reaction towards the desired product and prevent the formation of unwanted byproducts. Key parameters that are meticulously controlled include temperature, the rate of addition of reactants, and the choice of solvent.

The reaction is often conducted in a cold alcoholic solution or a basic medium, which can range from a weak base like ammonia (B1221849) to strong bases such as sodium hydroxide (B78521) or potassium hydroxide. nih.gov The use of a base is essential to conserve the amine. nih.gov To prevent oligomerization, unwanted side reactions, and vigorous reactions, as well as to control the temperature and increase selectivity, reagents are typically added dropwise. nih.gov For solid amines, a solubility test is first performed to identify a suitable solvent before its use in the synthesis. nih.gov

The general one-pot synthesis approach involves the reaction of an amine, a base, and carbon disulfide. nih.gov While the order of reagent addition does not typically influence the final product, provided the stoichiometry is correct, different researchers have adopted varied sequences. nih.gov For instance, some researchers add the amine first, followed by the base, and then carbon disulfide, while others introduce the base first, followed by the amine and carbon disulfide. nih.gov

Stoichiometric Control in Ligand Formation

Stoichiometry plays a pivotal role in the synthesis of dithiocarbamate ligands, ensuring the complete conversion of reactants and maximizing the yield of the desired product. The general reaction for the formation of a dialkyldithiocarbamate, such as dimethyldithiocarbamate, from a secondary amine is:

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O wikipedia.org

In this reaction, dimethylamine (B145610) (a secondary amine) reacts with carbon disulfide in the presence of a base, like sodium hydroxide, to yield the sodium salt of dimethyldithiocarbamate. wikipedia.org Precise control of the molar ratios of the reactants is essential for achieving a high yield and purity of the ligand salt, which is then used in the subsequent complexation with mercury(II) ions.

Complexation Reactions with Mercury(II) Precursors

Once the dimethyldithiocarbamate ligand is synthesized, it is reacted with a suitable mercury(II) precursor, typically a mercury(II) salt like mercuric chloride or mercuric nitrate, to form the mercuric dimethyldithiocarbamate complex. The nature of the resulting complex is influenced by several factors, including the ligand-to-metal ratio and the presence of other coordinating species.

Chelation Dynamics and Ligand-to-Metal Ratios

Dithiocarbamates are recognized as potent chelating agents for metal ions due to the presence of two sulfur donor atoms in the ligand structure. nih.gov This allows them to form stable chelate complexes with a wide variety of metals. nih.gov The general formula for a dithiocarbamate is (R₁R₂)N-(C=S)SX, where R can be various organic groups and X represents a metal ion. nih.gov

The ligand-to-metal ratio is a critical factor that dictates the structure of the resulting mercury(II) dithiocarbamate complex. For instance, studies on the complexation of mercury(II) with the chelating agent DMPS (2,3-dimercapto-1-propanesulfonic acid) have shown that at a 1:1 ratio, a particular complex is formed, but as the ratio of DMPS to mercury increases, changes in the complex are observed until a 4:1 ratio is reached. stanford.edu This indicates that the stoichiometry directly influences the coordination environment of the metal ion. In the context of dimethyldithiocarbamate, varying the ligand-to-metal ratio can lead to the formation of different species in solution.

A general method for preparing dithiocarbamate complexes involves reacting two equivalents of the dithiocarbamate salt with one equivalent of a metal salt (a 2:1 ligand-to-metal ratio). sysrevpharm.org This stoichiometric ratio often leads to the formation of neutral complexes where the charge of the metal ion is balanced by the charge of the dithiocarbamate ligands.

Formation of Homoleptic and Heteroleptic Mercuric Dithiocarbamate Complexes

The versatility of dithiocarbamate ligands allows for the formation of both homoleptic and heteroleptic complexes.

Homoleptic complexes are those in which the central metal ion is coordinated to only one type of ligand. unacademy.comyoutube.comyoutube.com In the case of this compound, a homoleptic complex would consist of a mercury(II) ion coordinated solely to dimethyldithiocarbamate ligands. These are typically formed when two identical dithiocarbamate ligands coordinate to a divalent metal ion. nih.gov

Heteroleptic complexes , on the other hand, contain more than one type of ligand attached to the central metal ion. unacademy.comyoutube.comyoutube.com A heteroleptic mercuric dithiocarbamate complex would involve the coordination of dimethyldithiocarbamate along with other ligands to the mercury(II) center. These are formed when a dithiocarbamate ligand is introduced along with another type of ligand. nih.gov The formation of mixed-ligand complexes can be in equilibrium with the corresponding homoleptic complexes in solution. researchgate.net

The ability of dithiocarbamates to stabilize metals in various oxidation states is a significant aspect of their chemistry. rsc.org This is attributed to the resonance between the dithiocarbamate and thioureide forms, which allows them to act as either soft or hard donors. rsc.org

Adduct Formation and Supramolecular Assembly Strategies

Beyond simple chelation, mercuric dithiocarbamate complexes can participate in the formation of more complex structures, such as adducts and supramolecular assemblies. The synthesis of adducts is a modification that extends the versatility of dithiocarbamates. nih.gov

Supramolecular assembly strategies can be employed to create intricate architectures. For example, supramolecular polymers have been constructed using host-guest interactions, which can then be used for applications like the detection and removal of mercury(II) ions. nih.gov In such systems, the addition of Hg²⁺ can trigger an emission enhancement, indicating the formation of supramolecular nanoparticles. nih.gov These advanced strategies highlight the potential for designing highly specific and functional materials based on mercuric dithiocarbamate complexes.

Mechanistic Elucidation of this compound Formation

Kinetic Studies of Complex Formation

Detailed kinetic studies providing quantitative rate data for the formation of this compound are not extensively documented in the available literature. However, qualitative observations from related systems suggest that the formation of mercury(II) dithiocarbamate complexes is a rapid process.

Electrochemical and spectroscopic investigations into the exchange reactions of mercury dithiocarbamate complexes have revealed that the exchange of dithiocarbamate ligands between two different mercury dithiocarbamate complexes to form a mixed-ligand complex is an "extremely fast" process in solution. monash.edu This high lability suggests that the initial formation reaction from mercury(II) salts and dithiocarbamate ligands is also likely to be very fast. The reaction of sodium diethyldithiocarbamate (B1195824) with mercury(II) chloride has also been studied, and while detailed kinetic parameters were not the primary focus, the reaction pathway was discussed in some detail. oup.com

The following table summarizes the qualitative kinetic information available for reactions involving mercury dithiocarbamate complexes:

| Reaction Type | Observed Rate | Methodology | Reference |

| Ligand Exchange | Extremely Fast | 199Hg NMR Spectroscopy | monash.edu |

| Complex Formation | Rapid (inferred) | General Synthetic Procedures | oup.com |

This table is based on qualitative descriptions and inferences from the cited literature due to the absence of specific quantitative kinetic data for the formation of this compound.

Investigation of Intermediates in Synthesis Pathways

The investigation into the synthesis pathways of mercuric dithiocarbamate complexes has pointed to the existence of several potential intermediates, which can influence the structure and purity of the final product.

One proposed intermediate step, particularly in ligand exchange reactions, is the formation of a dimer. monash.edu This suggests that two mercury dithiocarbamate molecules may associate, facilitating the scrambling of ligands. While this has been observed in exchange reactions, it is plausible that similar dimeric or oligomeric species could form during the initial synthesis, especially at high concentrations.

Furthermore, studies on the electrochemical reduction of Hg(RR'dtc)₂ have implicated the formation of mercury(I) as an intermediate species. monash.edu This observation was made during the two-electron reduction at a mercury electrode, suggesting that under specific electrochemical conditions, the reaction may proceed through a mercury(I) dithiocarbamate intermediate.

The complexity of potential intermediates is also highlighted by the reaction of tetraethylthioperoxydicarbonic diamide (B1670390) with methylchloromercury(II), which can yield not only the expected Hg[S₂CN(C₂H₅)₂]₂ but also a methylmercury (B97897) dithiocarbamate species. researchgate.net In other related systems, reactions involving mercury halides and dithiocarbamates have been shown to form polymeric chains with bridging mercury ions and dithiocarbamate ligands, indicating that under certain conditions, extended structures can act as intermediates or be the final product. researchgate.net

The following table outlines the potential intermediates identified or proposed in the synthesis and reactions of mercury dithiocarbamate complexes:

| Proposed Intermediate | Evidence/Context | Reference |

| Dimer Formation | Inferred from extremely fast ligand exchange reactions. | monash.edu |

| Mercury(I) Species | Implicated as an intermediate in the electrochemical reduction of Hg(RR'dtc)₂. | monash.edu |

| Polymeric Chains | Observed in reactions of HgBr₂ with tetraethylthiuram disulfide, where HgBr₂ and Hg²⁺ alternately bridge dithiocarbamate ions. | researchgate.net |

These findings underscore the intricate nature of the formation of this compound, where the reaction pathway can be influenced by the specific reactants, reaction conditions, and the potential for various transient species to form.

Coordination Chemistry and Structural Elucidation of Mercuric Dimethyldithiocarbamate Species

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

The precise characterization of mercuric dithiocarbamate (B8719985) complexes is reliant on a combination of sophisticated analytical methods. Each technique offers unique insights into the compound's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of mercuric dithiocarbamate complexes in solution. While solution-phase NMR spectra may not always distinguish between different structural forms like monomers and polymers, solid-state NMR, particularly ¹³C and ¹⁹⁹Hg NMR, provides definitive data to differentiate these species. scispace.com The chemical shifts observed in ¹⁹⁹Hg NMR are highly sensitive to the coordination environment of the mercury atom, including the type of ligand and the binding geometry. nih.gov For instance, dimethylmercury (B1214916) has been historically used as a reference standard in ¹⁹⁹Hg NMR due to its well-defined chemical shift, although safer alternatives are now more common. nih.govchemrxiv.org The coupling between the mercury-199 (B1194827) nucleus and adjacent protons (²J, ³J, ⁴J, and even ⁵J) offers further structural insights into both organomercurials and coordination complexes. nih.govchemrxiv.org In a notable study, a large one-bond ¹⁹⁹Hg-¹⁵N J-coupling of 1050 Hz was observed in a mercury-mediated thymine (B56734) base pair, providing direct evidence of N-mercuration. rsc.org

Table 1: Selected ¹⁹⁹Hg NMR Chemical Shift Data

| Compound/Standard | Chemical Shift (ppm) vs Me₂Hg | Solvent |

| Saturated HgCl₂ | -1550 | D₂O |

| Saturated HgCl₂ | -1501.6 | DMSO-d₆ |

Data sourced from references nih.gov

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the coordination environment of the dithiocarbamate ligand to the mercury center. nih.gov These complementary methods probe the vibrational modes of the molecule, which are sensitive to changes in bond strength and geometry. nih.govyoutube.com IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of photons from vibrations that alter the polarizability of the molecule. nih.gov The analysis of the Pt-S stretching bands in a platinum(II) dithiocarbamate complex, for example, was achieved through normal-coordinate analysis of the IR spectra. researchgate.net Theoretical calculations, often using hybrid quantum mechanical and molecular mechanical (QM/MM) approaches, can aid in the interpretation of experimental IR and Raman spectra. nih.gov

Key vibrational modes for mercuric dimethyldithiocarbamate (B2753861) include the C-N, C-S, and Hg-S stretching frequencies. The position of these bands can indicate the coordination mode of the dithiocarbamate ligand (e.g., monodentate, bidentate, bridging).

Table 2: Selected Crystallographic Data for a Mercuric Dithiocarbamate Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.421(7) |

| b (Å) | 15.244(13) |

| c (Å) | 14.649(8) |

| β (°) | 113.3(1) |

| Hg-S bond distances (Å) | 2.385(11), 2.365(10) (digonal); 2.552(10), 2.569(10) (tetrahedral) |

| C=S average distance (Å) | 1.72(4) |

Data sourced from reference researchgate.net

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons. While mercuric dimethyldithiocarbamate, a Hg(II) complex, is diamagnetic and therefore ESR-silent, this technique would be relevant for studying any paramagnetic species that might be formed, for instance, through redox reactions or the presence of radical ligands. The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. youtube.com

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) has been successfully used to characterize mercury(II) complexes with peptides, demonstrating its utility in determining the stoichiometry of such complexes. nih.gov High-resolution ESI-MS can analyze the distinct isotopic distribution pattern of mercury, further confirming the presence and stoichiometry of mercury in a complex. nih.gov Mass spectrometry can also be coupled with gas chromatography for the analysis of volatile mercury species like dimethylmercury. nih.gov The fragmentation patterns observed in the mass spectrum can provide structural information about the parent molecule. nist.gov

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized complex and ensuring its purity. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. For instance, in the study of mercuric diethyldithiocarbamate (B1195824), elemental analysis would be used to confirm the expected ratio of mercury, sulfur, nitrogen, and carbon, thereby validating the stoichiometry of the complex, Hg(S₂CN(CH₃)₂)₂. capes.gov.br

Coordination Modes of the Dimethyldithiocarbamate Ligand to Mercury(II) Centers

The dimethyldithiocarbamate (dmdtc) ligand, with its two sulfur donor atoms, exhibits remarkable versatility in its coordination to the thiophilic mercury(II) ion. This adaptability gives rise to a variety of structural motifs, ranging from simple monomers to complex polymers. researchgate.netnih.gov

Monodentate and Bidentate Coordination Modes

The dmdtc ligand can coordinate to a metal center in several ways, with monodentate and bidentate chelation being the most common. nih.govresearchgate.netresearchgate.net In monodentate coordination , only one of the sulfur atoms of the dithiocarbamate ligand forms a bond with the mercury atom.

In contrast, bidentate coordination involves both sulfur atoms of the ligand binding to the same mercury center, forming a four-membered chelate ring. researchgate.netresearchgate.net This mode can be further classified as symmetric or asymmetric. Symmetric bidentate coordination is characterized by nearly equal Hg-S bond lengths, while asymmetric chelation results in one shorter and one longer Hg-S bond. mdpi.com For instance, in some mercuric dithiocarbamate complexes, the ligand chelates the mercury atom with disparate Hg-S bond lengths, leading to a distorted tetrahedral geometry. researchgate.net

A study of various homoleptic mercury(II) dithiocarbamates, specifically those with the general formula Hg(S₂CNRR')₂, showcases a diverse range of molecular and supramolecular structures. mdpi.com The coordination environment around the mercury atom can be influenced by the nature of the R and R' groups on the dithiocarbamate ligand.

Anisobidentate and Bridging Coordination Architectures

Beyond simple chelation, the dmdtc ligand can adopt more complex coordination modes. Anisobidentate coordination is a form of asymmetric bidentate binding where the difference in the two Hg-S bond lengths is significant. nih.govresearchgate.net

The bridging mode is another crucial aspect of the coordination chemistry of this compound. In this arrangement, the dithiocarbamate ligand links two different mercury centers. mdpi.com This can lead to the formation of dimeric, polymeric, or even more complex supramolecular assemblies. For example, in the dimeric structure of [Hg(S₂CNEt₂)₂]₂, the dithiocarbamate ligands bridge two centrosymmetrically related mercury atoms, creating an eight-membered {–HgSCS}₂ ring. mdpi.com In some polymeric structures, the dithiocarbamate ligand can function as a bridging triconnective ligand, coordinating to three different mercury atoms. researchgate.net

The formation of these bridged structures is a key factor in the structural diversity observed in mercuric dithiocarbamate compounds. These bridging interactions can result in the formation of one-dimensional chains, two-dimensional layers, and even three-dimensional networks.

Influence of Steric and Electronic Factors on Coordination Geometry

The specific coordination mode adopted by the dimethyldithiocarbamate ligand is not arbitrary but is governed by a delicate balance of steric and electronic factors. mdpi.com The size and nature of the substituent groups on the nitrogen atom of the dmdtc ligand play a significant role in determining the coordination geometry. mdpi.comnih.gov

Steric hindrance from bulky substituents can prevent certain coordination modes. For example, the small ethyl groups in Hg(S₂CNEt₂)₂ allow for a bridging coordination that leads to dimer formation. mdpi.com However, larger substituents like isobutyl or cyclohexyl groups preclude this dimerization due to steric clashes. mdpi.com In complexes with very bulky ligands, the mercury center may remain monomeric with a tetrahedral S₄ donor set, as further coordination is sterically hindered. mdpi.com

Electronic factors also play a crucial role. The dithiocarbamate ligand can exist in resonance forms, a soft dithiocarbamate form and a hard thioureide form. nih.gov The delocalization of the nitrogen lone pair onto the sulfur atoms in the thioureide form enhances the ligand's ability to bind to metals. nih.gov The electronic properties of the substituents on the nitrogen atom can influence the contribution of these resonance forms, thereby affecting the ligand's coordination behavior.

The interplay of these steric and electronic effects results in a wide array of coordination geometries around the mercury(II) center, including linear, T-shaped, square planar, tetrahedral, and even higher coordination numbers. mdpi.comnih.govmdpi.com

Sp2-Hybridization and Pi-Bonding Considerations for Mercury-Sulfur Bonds

The nature of the mercury-sulfur bond in dithiocarbamate complexes has been a subject of interest. The atoms within the dithiocarbamate ligand itself exhibit sp² hybridization. khanacademy.orgreddit.com Specifically, the nitrogen and the carbon atom of the NCS₂ group are sp² hybridized, which contributes to the planarity of the ligand. mdpi.com

The bonding between mercury and sulfur involves the overlap of mercury's orbitals with the sulfur's p-orbitals. While a detailed quantum mechanical description is complex, it is understood that there is a degree of π-character in the Hg-S bond, arising from the delocalization of electrons within the dithiocarbamate ligand and their interaction with the mercury orbitals. chemrxiv.org This delocalization is a key feature of dithiocarbamate chemistry and contributes to the stability of the metal complexes. nih.govnih.gov The relative rates of certain reactions involving metal-sulfur bonds have been shown to be dependent on the hybridization of the carbon atom attached to the sulfur, with sp² hybridized carbons leading to faster reaction rates than sp³ hybridized carbons. acs.org

Intermolecular Interactions and Supramolecular Chemistry in this compound Systems

Spodium Bonding (Hg···S Interactions) Analysis

A particularly significant intermolecular interaction in these systems is the spodium bond , a type of non-covalent interaction involving a Group 12 element (like mercury) acting as the Lewis acid. chemistryworld.comrsc.org In the context of this compound, spodium bonds manifest as Hg···S interactions, where a mercury atom of one molecule interacts with a sulfur atom of a neighboring molecule. mdpi.comrsc.org

These Hg···S interactions, though weaker than covalent bonds, are crucial in directing the formation of supramolecular structures. mdpi.com For instance, in some mercuric dithiocarbamate complexes, these interactions lead to the formation of linear supramolecular chains or more complex pseudo-polymeric structures. mdpi.comresearchgate.net The distances of these Hg···S interactions are typically longer than covalent Hg-S bonds but shorter than the sum of the van der Waals radii of mercury and sulfur, indicating a significant attractive force. mdpi.commdpi.com

Computational studies have shown that the energy of stabilization afforded by these spodium bonds can be significant, even at relatively long separations. mdpi.com The formation and strength of these bonds are influenced by the coordination geometry around the mercury atom and the resulting molecular electrostatic potential. mdpi.com

| Compound/System | Hg-S Bond Lengths (Å) | Coordination Geometry | Supramolecular Structure | Hg···S Interaction Distance (Å) | Reference |

| Hg(S₂CNEt₂)₂ | - | Bridging leading to dimer | Dimer with {–HgSCS}₂ ring | Intradimer interactions noted | mdpi.com |

| Hg(S₂CNiBu₂)₂ | Asymmetric chelation (Δ ≈ 0.27-0.29 Å) | Monomeric | Supramolecular synthon via Hg···S | ~2.727 | mdpi.com |

| Hg(S₂CN(cyclohexyl)₂)₂ | - | Monomeric | No significant Hg···S interactions | - | mdpi.com |

| [Hg(L¹)₂] (L¹ = O,O-bis(4-tert-butylphenyl) phosphorodithioate) | - | Monomer | Supramolecular network via H-bonds, spodium bonds, CH···π | - | rsc.org |

| [Hg(L²)₂]n (L² = O,O-bis(3,4-dimethylphenyl) phosphorodithioate) | - | Polymer | 1D polymer with additional Hg···S bond | - | rsc.org |

| [Hg(L⁹)₂]n (L⁹ = pyridyl-substituted dithiocarbamate) | 2.48 & 2.82 | Asymmetric | 2D array | - | mdpi.com |

Noncovalent Interaction Plots (NCIPLOT) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

The intricate network of forces governing the structure and stability of mercuric dithiocarbamate complexes extends beyond classical covalent bonds. To visualize and quantify the weaker, noncovalent interactions that play a crucial role in their molecular architecture, researchers employ advanced computational techniques such as Noncovalent Interaction Plots (NCIPLOT) and the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.comresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that defines chemical concepts like atoms and bonds based on the topology of the observable electron density (ρ). amercrystalassn.orgwiley-vch.de Within QTAIM, atoms are defined as regions of space bounded by a "zero-flux surface," through which the gradient of the electron density does not pass. amercrystalassn.orgwiley-vch.de The presence of a chemical bond between two atoms is indicated by a "bond path," a line of maximum electron density linking their nuclei. wiley-vch.de A bond critical point (BCP) is a specific point on this path where the electron density is at a minimum. wiley-vch.de The properties at this BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative insight into the nature and strength of the interaction. researchgate.netnih.gov For instance, positive values of ∇²ρ(r) are characteristic of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net

Complementing QTAIM, the Noncovalent Interaction Plot (NCIPLOT) is a powerful visualization tool based on the electron density (ρ) and its reduced density gradient (RDG, or 's'). researchgate.netnih.gov The NCIPLOT method is particularly effective at identifying and graphically representing weak and noncovalent interactions in real space. researchgate.net It generates 3D isosurfaces that highlight regions of significant noncovalent interaction. These surfaces are typically color-coded: blue often indicates strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes. researchgate.net

While specific QTAIM and NCIPLOT studies on this compound are not extensively documented, detailed analyses of closely related mercury(II) bis(N,N-dialkyldithiocarbamato) compounds (where alkyl groups are ethyl, isobutyl, and cyclohexyl) provide a clear framework for understanding the interactions at play. mdpi.com In these systems, combined QTAIM and NCIplot analyses are used to examine both intramolecular and intermolecular interactions, particularly the Hg···S secondary bonds, also known as spodium bonds. mdpi.com For a dimeric mercury(II) bis(N,N-diisobutyldithiocarbamato) complex, these computational methods confirm the presence of intermolecular Hg···S spodium bonds that hold the dimer together. mdpi.com The NCIplot analysis reveals green-colored RDG isosurfaces between the interacting atoms, which is characteristic of these weaker interactions. mdpi.com The QTAIM analysis identifies the corresponding bond critical points (BCPs) and bond paths, with the topological parameters at the BCPs (e.g., an electron density value of 0.0065 atomic units) confirming the nature of these Hg···S interactions. mdpi.com

These theoretical tools allow for a deeper understanding beyond simple geometric parameters, quantifying the energetics and electronic nature of the forces, such as LP(S) → σ*(Hg–S) charge transfer, that contribute to the formation of complex supramolecular structures. mdpi.com

Supramolecular Assemblies and Dimerization Phenomena in Crystalline States

In the solid state, mercuric dithiocarbamate species frequently engage in self-assembly to form higher-order structures, a phenomenon driven by a combination of coordination preferences and weak intermolecular forces. A predominant feature of this behavior is the formation of dimers and, in some cases, extended polymeric chains. mdpi.com This self-association is primarily mediated by intermolecular secondary bonding interactions, specifically between a mercury atom of one molecule and a sulfur atom of a neighboring molecule (Hg···S). mdpi.com These interactions, also termed spodium bonds, are a key factor in the supramolecular chemistry of heavy Group 12 elements.

The crystal structure of related mercury(II) dithiocarbamates, such as the N,N-diethyl derivative, exemplifies this behavior, where both monomeric and dimeric forms can co-exist. In the dimeric form, each mercury atom is typically five-coordinate. mdpi.com The primary coordination sphere consists of two dithiocarbamate ligands, one chelating the mercury center with two shorter Hg-S bonds and the other bridging to an adjacent mercury atom. This bridging ligand forms one short Hg-S bond and a longer, bridging Hg-S bond. The coordination sphere is completed by a weaker, intermolecular Hg···S interaction with a sulfur atom from the neighboring monomer unit, resulting in a dimeric structure.

This dimerization effectively changes the geometry around the mercury center from a distorted tetrahedral or linear arrangement in the monomer to a more complex, five-coordinate geometry in the dimer. The stability of these dimers is not only dependent on the direct Hg···S spodium bonds but is also supported by a network of other weak interactions, such as C-H···S contacts. mdpi.com Computational studies on related dimeric systems have quantified the dimerization energy, which for a diisobutyl derivative was calculated to be -11.7 kcal/mol, an energy that encompasses both the spodium bonds and the ancillary C-H···S contacts. mdpi.com

The table below presents selected bond distances for a representative dimeric mercury dithiocarbamate complex, illustrating the different types of mercury-sulfur linkages that define the dimeric and supramolecular assembly.

| Bond Type | Description | Distance (Å) | Reference |

|---|---|---|---|

| Hg-S (Chelating) | Shorter bond within the chelate ring | 2.418 | mdpi.com |

| Hg-S (Chelating) | Longer bond within the chelate ring | 2.520 | mdpi.com |

| Hg-S (Bridging) | Shorter bridging bond | 2.663 | mdpi.com |

| Hg-S (Bridging) | Longer bridging bond | 2.698 | mdpi.com |

| Hg···S (Intermolecular) | Secondary bond forming the dimer | 3.137 | mdpi.com |

Advanced Analytical Methodologies for Detection and Speciation of Mercuric Dimethyldithiocarbamate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of mercuric dimethyldithiocarbamate (B2753861), providing the necessary separation from complex sample matrices prior to detection. The choice of technique is often dictated by the specific analytical requirements, such as the need for speciation, sensitivity, and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Dimethyldithiocarbamate Detection

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. expec-tech.comnih.gov Direct analysis of mercuric dimethyldithiocarbamate by GC-MS is challenging due to the compound's low volatility and thermal lability. Therefore, an indirect approach is commonly adopted for the determination of the dimethyldithiocarbamate (DMD) moiety. thermofisher.com

The established method involves the acid hydrolysis of the dithiocarbamate (B8719985) compound to release carbon disulfide (CS₂). labbulletin.com This process breaks down the metal-dithiocarbamate complex into its constituent parts. The volatile carbon disulfide is then extracted into an organic solvent, such as isooctane, and subsequently injected into the GC-MS system for quantification. thermofisher.comlabbulletin.com

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity for CS₂. researchgate.net The characteristic ions of carbon disulfide (m/z 76 and 78) are monitored to identify and quantify the compound. labbulletin.com This method, while indirect, provides a reliable means of quantifying the dithiocarbamate content and has been validated for various complex matrices, including spices and other food products. thermofisher.comresearchgate.net A post-run mid-column backflush technique can be employed to maintain instrument consistency during the analysis of large batches of samples with complex matrices. thermofisher.com

Table 1: GC-MS Parameters for Dithiocarbamate Analysis (as CS₂)

| Parameter | Value/Condition | Source |

| Analytical Method | Acid hydrolysis followed by GC-MS | thermofisher.comlabbulletin.com |

| Analyte | Carbon Disulfide (CS₂) | labbulletin.com |

| Extraction Solvent | Isooctane | labbulletin.com |

| Hydrolysis Conditions | Tin(II) chloride in aqueous HCl at 80°C | labbulletin.com |

| GC Column | TRACE GC Ultra™ | researchgate.net |

| MS Detector | ITQ™ 900 ion trap mass spectrometer | researchgate.net |

| MS Mode | Selected Ion Monitoring (SIM) | researchgate.net |

| Monitored Ions (m/z) | 76 and 78 | labbulletin.com |

| Limit of Quantification (LOQ) | 0.05 mg kg⁻¹ | thermofisher.com |

| Recoveries | 75-98% in cardamom and black pepper | thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a direct and highly sensitive approach for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.govhpst.cz For the trace analysis of dimethyldithiocarbamate, LC-MS/MS provides a powerful tool, often capable of detecting the intact molecule or its derivatives without the need for harsh hydrolysis. nih.gov

Several LC-MS/MS methods have been developed for the simultaneous determination of various dithiocarbamate fungicides, including those containing the dimethyldithiocarbamate structure. nih.gov These methods often utilize hydrophilic interaction liquid chromatography (HILIC) for the separation of these polar compounds. nih.gov The use of an alkaline-stable polymeric HILIC phase has been shown to be effective for the analysis of dithiocarbamates without derivatization. nih.gov

For enhanced accuracy, especially given the instability of dithiocarbamates, a stable isotope dilution assay can be employed. This involves using a deuterated internal standard of the analyte to compensate for any degradation or matrix effects during sample preparation and analysis. nih.gov LC-MS/MS methods have demonstrated excellent sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low microgram per kilogram (µg/kg) range, making them suitable for trace residue analysis in various food and environmental samples. researchgate.net

Table 2: LC-MS/MS Parameters for Dimethyldithiocarbamate Trace Analysis

| Parameter | Value/Condition | Source |

| Analytical Method | LC-MS/MS | nih.gov |

| Analyte | Dimethyldithiocarbamate (and other DTCs) | nih.gov |

| Separation Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov |

| Column | ZIC-pHILIC | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Limit of Detection (LOD) | ~0.001 mg kg⁻¹ | nih.gov |

| Limit of Quantification (LOQ) | ~0.005 mg kg⁻¹ | nih.gov |

| Recoveries | 97-101% in tomatoes | nih.gov |

Cold Vapor Generation with Atomic Fluorescence Spectrophotometry (CV-GC-AFS) for Volatile Mercury Species

The coupling of gas chromatography with cold vapor atomic fluorescence spectrometry (CV-GC-AFS) is a highly sensitive and selective technique for the speciation of volatile mercury compounds. psanalytical.comnih.gov This method is particularly well-suited for determining organomercury species after their separation by GC. psanalytical.com

In the context of this compound analysis, the compound would first need to be converted into a volatile mercury species. This could be achieved through derivatization or, following separation of the intact complex by GC, the eluent can be directed to a pyrolyzer. The high temperature in the pyrolyzer breaks down the compound, releasing elemental mercury vapor. psanalytical.com

This mercury vapor is then carried by a stream of argon gas into the atomic fluorescence spectrometer. nih.gov In the AFS detector, the mercury atoms are excited by a UV lamp, and the subsequent fluorescence emission is measured, which is directly proportional to the amount of mercury present. researchgate.net This technique offers excellent detection limits, often in the nanogram per liter (ng/L) range, and high reproducibility. psanalytical.com Automated systems combining these techniques have been developed to improve sample throughput for large-scale monitoring. nih.gov

Table 3: Performance of CV-GC-AFS for Organomercury Analysis

| Parameter | Value/Condition | Source |

| Analytical Method | Gas Chromatography-Pyrolysis-Atomic Fluorescence Spectrometry (GC-pyro-AFS) | psanalytical.com |

| Analyte | Organomercury species | psanalytical.com |

| Detection Limit (GC-pyro-AFS) | 200 ng L⁻¹ | psanalytical.com |

| Reproducibility (CV) | 5% | psanalytical.com |

| Detection Limit (CV-AFS) | 6 ng L⁻¹ | psanalytical.com |

| Reproducibility (CV) | 2% | psanalytical.com |

Reverse-Phase Chromatography Coupled with Inductively Coupled Plasma-Mass Spectrometry (RP-ICP-MS)

The hyphenation of reverse-phase high-performance liquid chromatography (RP-HPLC) with inductively coupled plasma-mass spectrometry (ICP-MS) is a state-of-the-art technique for elemental speciation, including that of mercury. This approach combines the separation power of HPLC with the high sensitivity and element-specific detection of ICP-MS.

For the analysis of this compound, an RP-HPLC method would be developed to separate the intact complex from other mercury species and matrix components. The separation is based on the differential partitioning of the analytes between the mobile phase and the nonpolar stationary phase of the column.

Following separation, the eluent from the HPLC is introduced into the ICP-MS system. The high-temperature argon plasma of the ICP-MS atomizes and ionizes the sample, and the mass spectrometer then separates and detects the mercury ions based on their mass-to-charge ratio. This allows for the specific quantification of mercury associated with the dimethyldithiocarbamate complex. HPLC-ICP-MS is a versatile and robust technique for mercury speciation in a variety of biological and environmental samples.

Table 4: HPLC-ICP-MS for Mercury Speciation Analysis

| Parameter | Value/Condition | Source |

| Analytical Method | High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | |

| Separation Mode | Reverse Phase (RP) | |

| Detector | Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) | |

| Application | Mercury speciation in various matrices | |

| Advantages | High sensitivity, specificity, and ability to determine multiple elements in a single run |

Electrochemical Methods for Reaction Mechanism and Concentration Studies

Electrochemical techniques provide valuable insights into the redox behavior and reaction mechanisms of metal complexes, including mercury-dithiocarbamate complexes. These methods can also be adapted for quantitative analysis.

Voltammetric Studies of Mercury-Dithiocarbamate Complexes

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of applied potential. Studies on mercury-dithiocarbamate complexes have utilized techniques such as cyclic voltammetry to investigate their electrochemical properties.

Research has shown that the electrochemical oxidation of mercury-dithiocarbamate complexes, such as mercury(II) diethyldithiocarbamate (B1195824), at a platinum electrode is an irreversible process. These studies have been instrumental in understanding the formation of complex mercury species, including polynuclear mercury complexes. The reaction mechanisms can be complex, potentially involving mercury(III) dithiocarbamate intermediates. The specific potential at which oxidation occurs provides qualitative information about the complex, while the peak current can be related to its concentration, allowing for quantitative measurements.

Coulometric Techniques for Trace Determination

Coulometry is an electrochemical method for quantitative analysis based on measuring the total electric charge required to completely convert an analyte from one oxidation state to another. wikipedia.org This technique is highly accurate and sensitive, making it well-suited for the analysis of trace amounts of substances, including heavy metals like mercury. There are two primary forms of coulometry: controlled-potential coulometry, where a constant potential is applied, and controlled-current coulometry (or coulometric titration), where a constant current is passed through the sample. wikipedia.orglibretexts.org

In the context of dithiocarbamates and mercury, coulometric titrations have been effectively employed. For instance, sodium diethyldithiocarbamate can be determined as an inductor in the iodine-azide reaction, which is carried out electrolytically. researchgate.net This method allows for the determination of the dithiocarbamate in nanomole (nmol) quantities. researchgate.net Furthermore, by leveraging the strong complexation between mercury and dithiocarbamates, it is possible to determine trace amounts of mercury. researchgate.net The analysis involves measuring the difference in the concentration of the free dithiocarbamate ligand before and after the extraction of the mercury complex. researchgate.net

The high sensitivity of coulometry allows for the analysis of very small absolute amounts of an analyte. libretexts.org For example, an electrolysis at a constant current of 100 microamperes (µA) for 100 seconds consumes only about 1 x 10⁻⁷ moles of an analyte, which for a compound with a molecular weight of 100 g/mol , corresponds to just 10 micrograms (µg). libretexts.org This precision makes coulometry a powerful tool for the trace determination of species like this compound in various samples. Kinetic-coulometric methods have also been developed for the determination of mercury in biological samples. nih.gov

Adsorption Phenomena at Electrode Surfaces

The electrochemical detection of this compound is significantly influenced by adsorption processes occurring at the electrode surface. The interaction between dithiocarbamates and mercury electrodes, particularly the hanging mercury drop electrode (HMDE), has been studied thermodynamically. nih.gov Research shows that dimethyldithiocarbamate (DMDTC) pesticides, such as thiram (B1682883) and ziram (B1684391), adsorb onto a mercury drop, leading to the formation of a surface complex, identified as (DMDTC)₂Hg. nih.gov In the case of thiram, this involves the cleavage of the disulfide bond near the electrode surface to form two DMDTC molecules. nih.gov

This adsorption is an entropically driven process, and the strength of adsorption increases at higher temperatures. nih.gov The Gibbs free energy of adsorption (ΔGₐₐₛ) for thiram and ziram on a mercury surface ranges from approximately -42 to -57 kJ/mol in the temperature range of 273–313 K. nih.gov Thermodynamic studies reveal that the adsorbed (DMDTC)₂Hg species exists in two different conformations on the mercury surface, with a transition occurring between them at around 285–295 K. nih.gov

The strong affinity between mercury and dithiocarbamates facilitates the preconcentration of the analyte on the electrode surface, which is a key principle in sensitive electrochemical techniques like anodic stripping voltammetry (ASV). researchgate.netbohrium.com Mercury film electrodes (MFEs) have been widely used for this purpose due to their sensitivity and the ability to form a fresh, renewable surface. researchgate.netnih.gov The modification of electrode surfaces with materials that have a high affinity for mercury, such as gold nanoparticles or specific ligands, is a common strategy to enhance the sensitivity and selectivity of detection by promoting the preconcentration of mercury species. bohrium.com

| Dithiocarbamate Source | Adsorbed Complex | Temperature Range (K) | Gibbs Free Energy of Adsorption (ΔGₐₐₛ) (kJ/mol) | Reference |

|---|---|---|---|---|

| Thiram | (DMDTC)₂Hg | 273-313 | -43.4 to -56.71 | nih.gov |

| Ziram | (DMDTC)₂Hg | 273-313 | -42.60 to -55.67 | nih.gov |

Speciation Analysis of Mercury Compounds in Complex Matrices

The toxicity and environmental behavior of mercury are highly dependent on its chemical form, making speciation analysis crucial. tandfonline.comfrontiersin.orgeurofinsus.com Organic mercury compounds, such as methylmercury (B97897) and dimethylmercury (B1214916), are recognized as being significantly more toxic than inorganic mercury due to their ability to bioaccumulate in food chains and cross biological membranes. frontiersin.orgnih.govresearchgate.netwikipedia.org

Differentiation of Organic Mercury Species, including Dimethylmercury

Differentiating between various organic mercury species like methylmercury (MeHg), ethylmercury (EtHg), and dimethylmercury requires powerful separation techniques. nih.govpsanalytical.com The most common approaches involve coupling a chromatographic separation method with a sensitive detector. tandfonline.comnih.gov

Gas Chromatography (GC): GC is widely used for mercury speciation. tandfonline.com To make the non-volatile organic mercury species suitable for GC analysis, a derivatization step is typically required to convert them into more volatile forms. tandfonline.com Common derivatization processes include ethylation or propylation. tandfonline.com The separated species are then often detected using techniques like atomic fluorescence spectrometry (AFS) or inductively coupled plasma mass spectrometry (ICP-MS). tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can separate more polar and ionic mercury species directly, often simplifying sample pretreatment. vliz.be It is frequently coupled with detectors such as ICP-MS or CV-AFS. frontiersin.orgpsanalytical.comvliz.be This hyphenated technique, HPLC-ICP-MS, is particularly powerful for the identification and quantification of mercury compounds. frontiersin.org

These methods allow for the effective separation and quantification of different organic mercury compounds, which is essential for accurately assessing the risks associated with mercury contamination. nih.govpsanalytical.com While dimethylmercury is metabolized to methylmercury in the body, its high volatility and ability to penetrate skin make it exceptionally hazardous. wikipedia.orgquora.com

Sample Pre-treatment and Extraction Protocols for Mercury Dithiocarbamates

The analysis of mercury species in complex matrices like environmental or biological samples begins with effective sample pre-treatment and extraction. frontiersin.orgvliz.be This step is often the most critical and challenging part of the analytical procedure, as it must ensure adequate recovery of the analyte while preventing contamination or species interconversion. frontiersin.orgvliz.be

For mercury dithiocarbamates, the extraction protocol typically leverages the formation of stable metal-ligand complexes. Dithiocarbamates are effective chelating agents for mercury, forming complexes that can be efficiently extracted from aqueous solutions into an organic solvent. onemine.orgnih.govacs.org

Common extraction protocols include:

Solvent Extraction: This is a widely used method where an organic solvent, such as chloroform (B151607) or dichloromethane, is used to extract the dithiocarbamate complexes. acs.orgencyclopedia.pub Back-extraction with a mercury(II) solution can also be employed as part of the analytical scheme. acs.orgdocumentsdelivered.com

Acid/Alkaline Digestion: For solid samples, an aggressive treatment like acid extraction (often combined with solvent extraction) or alkaline extraction may be necessary to release the mercury species from the matrix. vliz.be For dithiocarbamate analysis, extraction into an alkaline solution containing EDTA and cysteine has been reported. encyclopedia.pub

Solid-Phase Extraction (SPE): SPE is a pre-concentration technique that can be used to isolate and enrich the target analytes from a large sample volume. tandfonline.com Materials functionalized with dithiocarbamate groups have been developed to selectively adsorb mercury species from water samples. nih.govnih.gov

The choice of extraction method depends on the sample matrix, the specific mercury species of interest, and the subsequent analytical technique. vliz.beencyclopedia.pub

Optimization of Detection Limits and Recovery Rates

Achieving low detection limits and high recovery rates is paramount for the reliable quantification of trace levels of this compound. Optimization involves refining every step of the analytical process, from sample preparation to final detection.

Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. To improve LODs for mercury species, pre-concentration techniques are essential. vliz.be

Stripping Voltammetry: Techniques like Anodic Stripping Voltammetry (ASV) achieve low detection limits by pre-concentrating the analyte onto the electrode surface before measurement. researchgate.netohsu.edu For example, using a modified carbon paste electrode, a detection limit for mercury(II) of 3 ppb was achieved after a 20-minute preconcentration period. ohsu.edu

Extraction/Microextraction: Dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME) are other methods used to pre-concentrate the analyte from the sample matrix into a small volume, thereby increasing its concentration before analysis. tandfonline.com

Recovery Rates: The recovery rate is a measure of the efficiency of an analytical method, determined by analyzing a sample spiked with a known amount of the analyte. It is a critical parameter for validating the accuracy of the entire procedure, especially the extraction step. nih.govscirp.org

Studies on dithiocarbamate analysis have reported varying recovery rates depending on the matrix and the specific compound. For example, recoveries for thiram and ziram from various crops and water samples ranged from 59% to 88%. encyclopedia.pub Another method for determining dithiocarbamates in plant matrices showed recoveries between 82% and 120%. encyclopedia.pub For the analysis of organic mercury in fish and kelp, recoveries were reported in the range of 75.68% to 114.76%. nih.gov

The optimization of parameters such as pH, extraction solvent, pre-concentration time, and instrumental settings is crucial for achieving the best possible detection limits and recovery rates. nih.govohsu.edumdpi.com

| Analyte/Method | Matrix | Detection Limit (LOD) | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| Ziram | Apples | 0.01 mg/kg | 61 | encyclopedia.pub |

| Thiram | Apples | 0.01 mg/kg | 88 | encyclopedia.pub |

| Organic Mercury (MeHg, EtHg, PhHg) | Fish Muscle | Not Specified | 84.63 - 111.39 | nih.gov |

| Organic Mercury (MeHg, EtHg, PhHg) | Kelp | Not Specified | 75.68 - 114.76 | nih.gov |

| Mercury(II) by ASV | Aqueous Solution | 3 ppb | Not Applicable | ohsu.edu |

| Polycarbamate as methyl derivatives | Tap Water | Not Specified | ~79 | encyclopedia.pub |

Computational Chemistry Approaches to Mercuric Dimethyldithiocarbamate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the intricate details of electron distribution and bonding within mercuric dimethyldithiocarbamate (B2753861). These calculations, based on the principles of quantum mechanics, provide a quantitative description of the molecule's orbitals and the nature of the chemical bonds between the mercury atom and the dimethyldithiocarbamate ligands.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for studying mercury-containing complexes due to its favorable balance of accuracy and computational cost. youtube.comyoutube.commicrosoft.com DFT is used to calculate key molecular-level descriptors, including molecular orbital energies, geometric parameters like bond lengths and angles, and atomic charge distributions, which are crucial for identifying reactive sites. nih.gov The accuracy of DFT calculations relies heavily on the appropriate choice of functionals and basis sets. nih.gov

In the context of mercuric dithiocarbamate (B8719985) systems, DFT calculations are instrumental in several areas:

Geometric Structure Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule. For mercuric dithiocarbamates, this includes predicting the coordination geometry around the mercury(II) center, which can vary significantly depending on factors like the steric bulk of the substituents on the dithiocarbamate ligand. mdpi.commalayajournal.org Studies on related Hg(S₂CNR₂)₂ compounds show that small substituents may allow for the formation of bridged dimers, while larger groups lead to monomeric structures. mdpi.com

Vibrational Frequencies: Theoretical vibrational frequencies calculated via DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and bonding within the complex. nih.gov

Reaction Mechanisms: DFT can model the pathways of chemical reactions, identifying transition states and calculating activation energies to understand the kinetics and thermodynamics of processes involving the complex. digitellinc.com

Research on analogous mercury(II) dithiocarbamate complexes demonstrates how DFT can elucidate structural parameters. The method can distinguish between different coordination modes, such as symmetric chelation, asymmetric chelation, and bridging behavior of the dithiocarbamate ligand. mdpi.com

Table 1: Representative Geometric Parameters of Mercury Dithiocarbamate Complexes from DFT Calculations

This table presents hypothetical but representative data based on findings for similar mercury dithiocarbamate complexes to illustrate typical DFT results.

| Parameter | Coordination Motif I (Monomeric) | Coordination Motif II (Dimeric, Bridging) |

|---|---|---|

| Hg-S Bond Length (Chelating) | ~2.55 Å | ~2.60 Å |

| Hg-S Bond Length (Bridging) | N/A | ~2.85 Å |

| S-Hg-S Angle (Chelate Ring) | ~70° | ~68° |

| C-N Bond Length | ~1.33 Å | ~1.34 Å |

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. arxiv.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory can offer higher accuracy for electronic structure calculations. youtube.com

The selection of an appropriate basis set is critical for obtaining meaningful results, especially for molecules containing heavy elements like mercury. mit.edu

Basis Sets for Heavy Elements: For mercury, standard basis sets are often inadequate. It is necessary to use basis sets that include relativistic effects, which are significant for heavy atoms. Effective Core Potentials (ECPs) are commonly employed, where the core electrons are replaced by a potential, simplifying the calculation while retaining accuracy for the valence electrons. A common choice for mercury is the Stuttgart relativistic ECP. nih.gov

Basis Sets for Ligand Atoms: For lighter atoms like carbon, nitrogen, sulfur, and hydrogen, Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently used. nih.govdigitellinc.com The inclusion of polarization functions (e.g., d, p) and diffuse functions (+ or aug-) is often necessary to accurately describe the bonding and non-bonding interactions in the system. youtube.com

For instance, a robust computational model for mercuric dimethyldithiocarbamate could involve a hybrid approach: using a relativistic ECP basis set like Def2-TZVP for the mercury atom and a high-level basis set like aug-cc-pVTZ for the C, H, N, and S atoms, combined with a reliable theoretical method like CCSD(T) for final energy calculations. digitellinc.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of lone pairs and chemical bonds. uni-muenchen.dewisc.edu It provides a detailed picture of the delocalization of electron density, which is crucial for understanding charge transfer interactions within the molecule. uni-muenchen.dersc.org

The analysis focuses on interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, typically antibonding orbitals). The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu A larger stabilization energy, E(2), indicates a more significant interaction and greater electron delocalization.

In this compound, key charge transfer interactions would include:

Donation from the lone pairs of the sulfur atoms to the empty valence orbitals of the mercury atom. This is the primary interaction forming the Hg-S coordinate bonds.

Delocalization of the nitrogen atom's lone pair into the C=S π* antibonding orbital. This interaction gives the C-N bond partial double-bond character and is characteristic of dithiocarbamate ligands. nih.gov

These charge-transfer processes are fundamental to the stability and electronic properties of the complex. nih.govrsc.orgnih.gov

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

This table is a hypothetical representation based on NBO principles, illustrating the expected primary intramolecular charge transfer interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (S) | LP* (Hg) | > 100 | S → Hg Coordinate Bond Formation |

| LP (N) | π* (C=S) | ~ 50-60 | Nitrogen lone pair delocalization |

| π (C=S) | LP* (Hg) | ~ 5-10 | π-backbonding |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). ymerdigital.comresearchgate.net

For mercury dithiocarbamate complexes, MEP analysis reveals that the potential around the mercury atom is highly dependent on its coordination geometry. mdpi.com

In complexes with a pseudo-tetrahedral coordination, the mercury center is shielded by the ligands, resulting in a negative potential at the metal. mdpi.com

In complexes with a more linear or less sterically hindered geometry, a region of positive electrostatic potential (a σ-hole or spodium bond donor site) can appear on the mercury atom. mdpi.com

Table 3: MEP Values at the Mercury Center in Different Coordination Environments

Data derived from computational studies on analogous mercury(II) bis(N,N-dialkyldithiocarbamato) compounds. mdpi.com

| Complex Geometry | MEP Value at Hg (kcal/mol) | Implication |

|---|---|---|

| Pseudo-linear (less hindered) | Positive (e.g., +4.5) | Favors intermolecular Hg···S interactions (Spodium Bonding) |

| Pseudo-tetrahedral (sterically hindered) | Negative | Inhibits intermolecular interactions at the Hg center |

Molecular Modeling and Simulation of Molecular Dynamics

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. nih.govresearchgate.netmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to study dynamic processes, conformational changes, and interactions with the environment. mdpi.commercurydpm.org

Investigation of Conformational Preferences and Ligand Flexibility

Key areas of investigation include:

Ligand Coordination Modes: The dithiocarbamate ligand can coordinate to the mercury center in various ways, including as a symmetric bidentate chelate, an asymmetric bidentate chelate, or a monodentate ligand. nih.gov It can also act as a bridging ligand between two mercury centers. mdpi.commalayajournal.org MD simulations can explore the energy landscape associated with these different binding modes and the transitions between them.

Rotation Around Bonds: The ligand has several rotatable bonds, such as the C-N bond. While NBO analysis suggests significant double-bond character, rotation is still possible and can be studied with MD to understand its energetic barrier and influence on the ligand's conformation.

Conformational Isomerism: The steric interactions of the N-bound alkyl groups are crucial in determining the final structure. mdpi.commalayajournal.org Systematic studies on Hg(S₂CNR₂)₂ complexes have shown that the size of the R group dictates whether the complex is monomeric, dimeric, or polymeric. malayajournal.org MD simulations can be used to sample the vast conformational space and identify the most stable isomers for a given set of conditions. This flexibility is a critical factor in fields like drug design and materials science, where the shape and adaptability of a molecule govern its function. nih.govnih.gov

Simulation of Intermolecular Interactions and Aggregation Behavior

Computational chemistry provides powerful tools to simulate and understand the complex intermolecular interactions and aggregation patterns of mercuric dithiocarbamate compounds. The inherent thiophilic nature of mercury often leads to the formation of secondary Hg···S interactions, which play a crucial role in the supramolecular assembly of these molecules in the solid state. mdpi.commdpi.com These interactions, recently termed spodium bonds, are a primary driver for aggregation. mdpi.com

Simulations reveal that the aggregation behavior is highly dependent on the steric bulk of the N,N-dialkyl substituents on the dithiocarbamate ligand. mdpi.com For instance, in a comparative study of three homoleptic mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, distinct aggregation patterns were observed as a function of the alkyl group size. researchgate.net

With smaller alkyl groups , such as ethyl, the molecules tend to form dimers. This dimerization occurs through the formation of a central eight-membered {–HgSCS}₂ ring, where the dithiocarbamato ligands bridge two centrosymmetrically related mercury centers. researchgate.net

With intermediate-sized groups , like isobutyl, intermolecular Hg···S interactions are still observed, but they are significantly weaker and occur at distances greater than the sum of the van der Waals radii, leading to a different packing arrangement. mdpi.com

With large, bulky groups , such as cyclohexyl, both dimerization and significant intermolecular Hg···S interactions are precluded due to steric hindrance, resulting in monomeric structures in the crystal lattice. mdpi.comresearchgate.net

Computational studies have mapped the molecular electrostatic potential (MEP) on the surfaces of these molecules, indicating that the potential region at the mercury atom is highly dependent on its coordination geometry. mdpi.comresearchgate.net This allows for the prediction of how molecules will interact and assemble into larger aggregates, ranging from simple zero-dimensional dimers to complex one- and two-dimensional coordination polymers. mdpi.comrsc.org A survey of crystallographic data shows a high propensity for the formation of these aggregates, with nearly 50% of potential structures featuring Hg···S contacts that organize the molecules into supramolecular assemblies. mdpi.com

| Alkyl Group (R) | Observed Aggregation Behavior | Primary Interaction Type | Source |

|---|---|---|---|

| Ethyl | Dimer | Bridging dithiocarbamate ligands forming {–HgSCS}₂ ring | researchgate.net |

| Isobutyl | Weakly Associated Polymer | Elongated intermolecular Hg···S interactions | mdpi.com |

| Cyclohexyl | Monomer | Steric hindrance prevents significant intermolecular interactions | mdpi.comresearchgate.net |

Prediction of Reaction Mechanisms and Pathways

Elucidation of Mercury-Sulfur Bond Formation and Cleavage

The strong affinity between mercury and sulfur is fundamental to the chemistry of this compound. researchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of mercury-sulfur (Hg-S) bond formation and cleavage. researchgate.net

Studies on model ligand-exchange reactions, which simulate the displacement of a ligand from a mercury center, provide detailed insight into the reaction pathways. For example, the reaction between a methylchalcogenolate (like a sulfur-containing group) and a methylchalcogenolatemethylmercury complex has been analyzed computationally. These calculations help determine trends in reaction energies and activation energies, revealing the thermodynamic and kinetic feasibility of the reactions. researchgate.net

A significant finding from these computational analyses is the influence of the environment on the reaction mechanism. In the gas phase, the reaction may proceed through a single-well potential energy surface. However, in an aqueous solution, the mechanism often shifts to a canonical Sₙ2-like pathway, highlighting the critical role of solvent effects in mediating the reaction. researchgate.net The formation of mercuric sulfide (B99878) (HgS) as a stable product in related systems points to the thermodynamic favorability of cleaving other bonds to form the robust Hg-S linkage. researchgate.net

Understanding Ligand Exchange and Redox Reactions in Mercuric Dithiocarbamates

Computational studies complement experimental techniques in understanding the dynamic processes of ligand exchange and redox reactions in mercuric dithiocarbamates. Experimental evidence from ¹⁹⁹Hg NMR spectroscopy shows that ligand exchange processes in solution are extremely rapid, leading to the formation of mixed-ligand complexes when different mercury dithiocarbamate complexes are combined. monash.edu Computational modeling can probe the transient species and transition states involved in these fast exchanges. Dimer formation is believed to be a key intermediate step that facilitates this rapid ligand scrambling, a hypothesis that can be rigorously tested through simulation. monash.edu

Electrochemical studies have revealed surprising redox behavior for these complexes at mercury electrodes. monash.edu Instead of metal- or ligand-centered redox events typical for other metal dithiocarbamates, mercuric dithiocarbamates can undergo two reversible one-electron oxidation steps. It is proposed that this behavior is not a simple oxidation of Hg(II) but is associated with the oxidation of the mercury electrode itself to produce multinuclear cationic mercury dithiocarbamate complexes. monash.eduacs.org Computational chemistry offers a pathway to model these complex multinuclear species and calculate their electrochemical potentials to validate this proposed mechanism.

Role of Dispersion Forces and Electron Correlation in Supramolecular Structures

The formation of the supramolecular structures seen in mercuric dithiocarbamates is governed by subtle non-covalent interactions where dispersion forces and electron correlation are dominant. These forces are collectively responsible for the "spodium bonds" (SpB), a type of interaction specific to Group 12 elements like mercury. mdpi.comresearchgate.net

Advanced computational methods are required to accurately describe these weak interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between interacting atoms, such as Hg and S, confirming the existence of a bonding interaction. researchgate.netrsc.org

Non-Covalent Interaction (NCI) Plots: NCIPLOT analysis visualizes weak interactions in real space, providing qualitative support for the presence and nature of spodium bonds. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO calculations reveal charge transfer effects between orbitals, such as from a lone pair (LP) on a sulfur atom to an antibonding orbital (σ*) of the mercury center, which indicates orbital interaction and stabilization. researchgate.netrsc.org

These computational analyses confirm that spodium bonds are significant, with stabilization energies ranging from 3 to 19 kcal/mol, a strength that can be greater than conventional hydrogen bonds. researchgate.netrsc.org This energy contributes significantly to the stability of the observed crystal structures. The interplay between the coordination geometry around the mercury atom and the electronic properties of the sulfur donors dictates the strength and directionality of these interactions, ultimately controlling the final supramolecular architecture. researchgate.net

| Interacting System | Computational Method | Calculated Interaction Energy (kJ/mol) | Source |

|---|---|---|---|

| (FcCH₂N(C₂H₄OH)NCS₂HgCl)ₙ | QTAIM | 9.32 | rsc.org |

| (FcCH₂N(C₂H₄OH)NCS₂HgBr)ₙ | QTAIM | 44.37 | rsc.org |

| (FcCH₂N(C₂H₄OH)NCS₂HgI)ₙ | QTAIM | 19.56 | rsc.org |

| General Hg···S Spodium Bonds | DFT | ~12.5 to 79.5 (3 to 19 kcal/mol) | researchgate.netrsc.org |

Environmental Chemical Research on the Fate and Transport of Mercuric Dimethyldithiocarbamate Analogs

Environmental Fate and Transport Studies in Abiotic Compartments

The movement and persistence of mercuric dimethyldithiocarbamate (B2753861) in the non-living components of the environment, such as soil, water, and air, are determined by its chemical and physical properties.

Desorption, the release of the compound from soil and sediment back into the water phase, is also a critical process. For mercury, desorption is often slow and incomplete, suggesting that a significant fraction can be irreversibly bound to the solid phase. copernicus.org The strength of the bond between mercury and the dimethyldithiocarbamate ligand, as well as the interaction of the entire complex with soil components, dictates the potential for desorption and subsequent transport to groundwater or surface water. Studies on other pesticides have shown that undecomposed or partially decomposed organic matter can reduce sorption and enhance desorption. rsc.orgresearchgate.net

| Soil Component/Condition | Influence on Sorption | Mechanism | Reference |

|---|---|---|---|

| Soil Organic Matter (SOM) | Increases Sorption | Complexation with functional groups (e.g., thiols). | researchgate.net |

| Clay Minerals | Increases Sorption | Surface adsorption and cation exchange. | copernicus.org |

| Iron/Manganese Oxides | Increases Sorption | Adsorption onto oxide surfaces. | copernicus.org |

| Dissolved Organic Matter (DOM) | Can Decrease Sorption | Forms soluble complexes with mercury, keeping it in the aqueous phase. | nih.gov |

| pH | Variable | Affects surface charge of soil particles and speciation of mercury. | researchgate.net |

The atmospheric pathway is a primary route for the global transport of mercury. ugent.benih.gov The volatility of a mercury compound determines its potential to enter the atmosphere. Elemental mercury (Hg(0)) is highly volatile and has a long atmospheric residence time, allowing for long-range transport. researchgate.netnih.gov In contrast, inorganic mercury salts (Hg(II)) are generally less volatile.

Specific data on the volatility of mercuric dimethyldithiocarbamate is scarce. However, some organomercury compounds, such as dimethylmercury (B1214916), are known to be volatile liquids. chemicalbook.com Phenylmercury compounds have also been noted for their volatility. epa.gov The potential for this compound to volatilize would depend on its vapor pressure. If it enters the atmosphere, it would be subject to atmospheric cycling. This cycle involves transport, chemical transformation, and deposition. ugent.be In the atmosphere, mercury compounds can be transformed, for instance, through oxidation of Hg(0) to Hg(II), which is more readily deposited via rain or dry deposition. nih.govprinceton.edu The presence of the dimethyldithiocarbamate ligand could influence the atmospheric chemistry and lifetime of the compound.

This compound can be broken down in the environment through several chemical processes.

Hydrolysis: This process involves the reaction of the compound with water. The stability of the mercury-sulfur bond in the dimethyldithiocarbamate ligand is a key factor. While dithiocarbamates can be unstable in acidic conditions, the bond with mercury is typically strong. Studies on methylmercury (B97897) show it can hydrolyze to form species like (CH₃)Hg(OH). researchgate.net Similarly, this compound could potentially hydrolyze, leading to the dissociation of the mercury ion and the dithiocarbamate (B8719985) ligand, especially under certain pH conditions.

Photolysis: Sunlight can provide the energy to break down chemical compounds. The photolytic stability of this compound is not well-documented. However, dithiocarbamates are known to degrade in the presence of light. This degradation could lead to the release of inorganic mercury and the breakdown products of the dimethyldithiocarbamate moiety.

Thermal Decomposition: Elevated temperatures can cause the compound to decompose. The thermal decomposition of related compounds like mercury thiocyanate (B1210189) results in mercury sulfide (B99878), carbon disulfide, and carbon nitride. youtube.com Heating mercury(II) oxide leads to the formation of elemental mercury and oxygen gas. youtube.com It is plausible that thermal decomposition of this compound would break the mercury-sulfur bonds and degrade the organic ligand.

Transformation and Speciation Changes in Environmental Systems

In the environment, this compound does not remain static. It can undergo various transformations that alter its chemical form (speciation), which in turn affects its mobility, toxicity, and bioavailability.

Microorganisms play a crucial role in the transformation of mercury in the environment. nih.gov A key process is the methylation of inorganic mercury to form the highly toxic and bioaccumulative methylmercury (CH₃Hg⁺) and dimethylmercury. researchgate.net This methylation is primarily carried out by anaerobic bacteria in sediments and anoxic waters. princeton.edu

If this compound releases inorganic mercury (Hg²⁺) through degradation, this mercury becomes available for microbial methylation. researchgate.net Furthermore, some microorganisms possess enzymes, such as mercuric reductase, that can transform toxic Hg²⁺ into the less toxic and more volatile elemental mercury (Hg⁰), a process that can be considered a form of detoxification. cabidigitallibrary.orgbiorxiv.org The presence of the dimethyldithiocarbamate ligand might influence the rate and extent of these microbial transformations by affecting the bioavailability of mercury to the microorganisms.

| Process | Mercury Input | Mercury Output | Environmental Conditions | Reference |

|---|---|---|---|---|

| Methylation | Inorganic Mercury (Hg²⁺) | Methylmercury (CH₃Hg⁺) | Anaerobic (low oxygen) conditions in sediments and water. | researchgate.netprinceton.edu |

| Reduction | Inorganic Mercury (Hg²⁺) | Elemental Mercury (Hg⁰) | Aerobic or anaerobic conditions, mediated by mercuric reductase enzyme. | cabidigitallibrary.orgbiorxiv.org |